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Get Quote

Executive Summary

1-(2-Chloroethoxy)-3-methoxybenzene, also known as 3-(2-Chloroethoxy)anisole, is a critical
intermediate in the synthesis of pharmacologically active compounds. Structurally, it consists of
a resorcinol monomethyl ether core linked to a chloroethyl side chain. This "phenoxyethyl
chloride" motif serves as a robust electrophile for alkylating amines, a fundamental step in
constructing nitrogen-containing heterocycles found in antipsychotics, antihypertensives, and
emerging anti-cancer agents.

While often overshadowed by its ortho-isomer (used in Carvedilol and Tamsulosin) and para-
isomer (used in Ospemifene and Raloxifene), the meta-isomer (3-substituted) occupies a
unique niche in Structure-Activity Relationship (SAR) studies. It is primarily utilized to modulate
lipophilicity and metabolic stability in GPCR ligands and kinase inhibitors, as evidenced by
recent patent literature (e.g., CN119874681A).
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Part 1: Chemical Identity & Structural
Significance[1]
Nomenclature and Identification

e |IUPAC Name: 1-(2-Chloroethoxy)-3-methoxybenzene[1]

Common Names: 3-(2-Chloroethoxy)anisole; 3-Methoxyphenoxyethyl chloride

CAS Registry Number: 102877-31-6[1]

Molecular Formula: CoH11CIO2

Molecular Weight: 186.64 g/mol

SMILES:COclcccc(OCCClI)cl

Structural Motif Analysis

The molecule features two key functional domains:

» Electrophilic Tail (Chloroethyl): The primary reactive site. The carbon-chlorine bond is
susceptible to nucleophilic attack by secondary amines (e.g., piperazines, piperidines) via an
S N2 mechanism.

» Lipophilic Head (3-Methoxyphenoxy): Acts as a bioisostere for other aryl ethers. The meta-
placement of the methoxy group influences the electronic density of the benzene ring
differently than ortho or para substituents, often altering the binding affinity to receptors like
Dopamine D2 or 5-HT.

Part 2: Synthesis & Process Chemistry[1][3][4][5][6]
[7]

The industrial preparation of 1-(2-Chloroethoxy)-3-methoxybenzene typically follows a
Williamson Ether Synthesis. This route is preferred for its scalability and cost-effectiveness
compared to Mitsunobu coupling.
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Optimized Synthetic Route (Williamson Ether Synthesis)

This protocol describes the alkylation of 3-methoxyphenol with 1-bromo-2-chloroethane. The
choice of 1-bromo-2-chloroethane over 1,2-dichloroethane is crucial: the bromide is a better
leaving group, ensuring selective alkylation at the bromide end, leaving the chloride available
for subsequent reactions.

Reaction Scheme: 3-Methoxyphenol + 1-Bromo-2-chloroethane + Base - 1-(2-
Chloroethoxy)-3-methoxybenzene + HBr

Experimental Protocol

o Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and
temperature probe.

e Reagents:

[e]

3-Methoxyphenol (1.0 eq)

o

1-Bromo-2-chloroethane (1.5 eq) - Excess to prevent dimerization.

o

Potassium Carbonate (K2COs) (2.0 eq) - Base.

[¢]

Acetonitrile (MeCN) or Acetone - Solvent.

e Procedure:

o

Dissolve 3-methoxyphenol in MeCN.

o

Add K2COs and stir for 30 minutes at room temperature to form the phenoxide anion.

[¢]

Add 1-bromo-2-chloroethane dropwise.

[¢]

Heat to reflux (80°C for MeCN) and monitor by HPLC/TLC.

o

Endpoint: Disappearance of 3-methoxyphenol (<1%).

e Workup:
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[e]

Cool to room temperature and filter off inorganic salts.

o

Concentrate the filtrate under reduced pressure.

[¢]

Dissolve residue in Ethyl Acetate (EtOAc) and wash with 1N NaOH (to remove unreacted
phenol) and Brine.

[¢]

Dry over Na2SOa4 and concentrate.

 Purification: Vacuum distillation (bp ~140-150°C at 10 mmHg) or column chromatography
(Hexane/EtOAC).

Process Criticality & Troubleshooting

o Dimer Formation: If the ratio of 1-bromo-2-chloroethane is too low, the phenoxide can attack
the product, forming the bis-ether (1,2-bis(3-methoxyphenoxy)ethane). Solution: Maintain
>1.5 eq of alkyl halide.

o Elimination: High temperatures or strong bases (e.g., NaOH) can cause elimination of HCI
from the product, forming the vinyl ether. Solution: Use mild bases like K2COs or Cs2COs.

Part 3: Reactivity & Applications in Drug Discovery

The primary utility of 1-(2-Chloroethoxy)-3-methoxybenzene is as a "linker" reagent. It
attaches the 3-methoxyphenoxyethyl moiety to a pharmacophore.

Alkylation of Nitrogen Heterocycles

This is the most common application. The chloride is displaced by a secondary amine.
General Reaction: R2NH + Ar-O-CH2-CH2-Cl —» R2N-CH2-CH2-O-Ar

Key Application Areas:

e GPCR Ligands (Antipsychotics/Antidepressants):

o Analogous to the synthesis of Aripiprazole (which uses a chlorobutyl linker) or Carvedilol
(which uses the ortho-isomer).
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o The meta-methoxy group is often explored in SAR studies to optimize binding to D2/D3
receptors or 5-HT1A/2A receptors.

» Kinase Inhibitors (Oncology):

o Recent patents (e.g., CN119874681A) cite the use of this intermediate in synthesizing
Indole derivatives for anti-liver cancer activity. The phenoxyethyl chain acts as a flexible
linker that can position the methoxy "tail" into a hydrophobic pocket of the kinase active
site.

* SERMSs (Selective Estrogen Receptor Modulators):

o Similar to Raloxifene and Ospemifene, which utilize phenoxyethyl chains to interact with
Helix 12 of the Estrogen Receptor. The meta-substitution pattern provides a distinct steric
profile compared to the para-substituted commercial drugs.

Visualization of Synthetic Workflow

The following diagram illustrates the synthesis and downstream application of 1-(2-
Chloroethoxy)-3-methoxybenzene.

Piperazine, Nal, K2CO3 GPCR Ligands
(N-Alkylation) (Piperazine Derivatives)

K2CO3, MeCN, Reflux

3-Methoxyphenol Williamson Ether Synthesis)

Indole Core, Base
1-(2-Chloroethoxy)-3-methoxybenzene Patent CN119874681A) Kinase Inhibitors
(CAS 102877-31-6) (Indole Derivatives)
/ — _Excess Phenol / Low Halide

1-Bromo-2-chloroethane [ TTTe=

Click to download full resolution via product page

Caption: Synthetic pathway from raw materials to pharmaceutical targets, highlighting the
central role of CAS 102877-31-6.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/product/b1279993/docs?utm_src=pdf-body-img#technical-guide-discovery-synthesis-and-applications-of-1-2-chloroethoxy-3-methoxybenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Part 4: Comparative Analysis of Phenoxyethyl
Linkers

To understand the specific utility of the meta-isomer, it must be compared with its commercially
prevalent isomers.

- Ortho-lsomer (2- Meta-lsomer (3- Para-lsomer (4-
eature
substituted) substituted) substituted)
1-(2-Chloroethoxy)-2- 1-(2-Chloroethoxy)-3- 1-(2-Chloroethoxy)-4-
Structure
methoxybenzene methoxybenzene methoxybenzene
Carvedilol, Tamsulosin  Experimental (e.g., Ospemifene,
Key Drug ]
(ethoxy analog) CN119874681A) Raloxifene (analog)
) High (Ortho-effect, Moderate (Balanced Low (Linear
Steric Effect ) ) o )
restricted rotation) flexibility) extension)
Prone to O- More stable to Prone to O-
Metabolism ) ] )
demethylation metabolic attack demethylation
] Kinase Inhibitors, SERMSs, Estrogen
Primary Use Alpha/Beta-blockers

Novel Antipsychotics Agonists

Insight: The meta-isomer is often selected when the ortho-isomer creates too much steric
hindrance or when the para-isomer leads to rapid metabolic clearance. It represents a
"Goldilocks" zone for optimizing pharmacokinetic properties.

Part 5: Quality Control & Impurity Profile

Ensuring the purity of 1-(2-Chloroethoxy)-3-methoxybenzene is critical, as impurities can
carry over into the final APl (Active Pharmaceutical Ingredient).

Key Impurities
o 3-Methoxyphenol (Starting Material): Must be controlled to <0.1%. Detected via HPLC.

» 1,2-Bis(3-methoxyphenoxy)ethane (Dimer): Formed if the alkyl halide is the limiting reagent.
High molecular weight, elutes later in HPLC.
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o 3-Methoxyphenyl vinyl ether: Formed via elimination of HCI. Detected via GC (lower boiling
point) or NMR (distinct vinylic protons).

Analytical Method (HPLC)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5um.
e Mobile Phase: A: 0.1% HsPOa4 in Water; B: Acetonitrile.

e Gradient: 10% B to 90% B over 20 min.

e Detection: UV at 210 nm and 270 nm (aromatic absorption).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-applications-of-1-2-chloroethoxy-3-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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